molecular formula C18H22N2O2S B15057693 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid

Cat. No.: B15057693
M. Wt: 330.4 g/mol
InChI Key: IXOFTWALZBCYLL-UHFFFAOYSA-N
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Description

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Substitution with Piperidine: The thiazole intermediate is then reacted with piperidine to introduce the piperidin-1-yl group.

    Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiazole ring.

    Reduction: Reduction reactions could target the thiazole ring or the acetic acid moiety.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may have several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological molecules, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(3,4-Dimethylphenyl)thiazol-5-yl)acetic acid: Lacks the piperidin-1-yl group.

    2-(4-(3,4-Dimethylphenyl)-2-(morpholin-1-yl)thiazol-5-yl)acetic acid: Contains a morpholine ring instead of piperidine.

Uniqueness

The presence of the piperidin-1-yl group in 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid may confer unique biological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22)

InChI Key

IXOFTWALZBCYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C

Origin of Product

United States

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